REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:13])[C:11]2[C:6](=[C:7](I)[CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4][CH2:3]1.C([Li])CCC.CN([CH:22]=[O:23])C.[Cl-].[NH4+]>C1COCC1>[CH3:1][C:2]1([CH3:13])[C:11]2[C:6](=[C:7]([CH:22]=[O:23])[CH:8]=[CH:9][CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
CC1(CCOC2=C(C=CC=C12)I)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
10.40 g (100%) of the expected compound are collected in the form of a yellow oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1(CCOC2=C(C=CC=C12)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |